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Dimethylcadmium

MOCVD Precursor Volatility Vapor Pressure Organometallic Transport

Dimethylcadmium (DMCd, Cd(CH₃)₂) is a volatile organometallic precursor of the Group IIB alkyl family, specifically a dialkylcadmium compound. It is a colorless, highly toxic liquid with a density of 1.986 g/mL at 25°C, a melting point of -4.5°C, and a boiling point of 105.5°C at standard atmospheric pressure.

Molecular Formula CH3CdCH3
C2H6Cd
Molecular Weight 142.48 g/mol
CAS No. 506-82-1
Cat. No. B1197958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylcadmium
CAS506-82-1
Synonymsdimethylcadmium
Molecular FormulaCH3CdCH3
C2H6Cd
Molecular Weight142.48 g/mol
Structural Identifiers
SMILES[CH3-].[CH3-].[Cd+2]
InChIInChI=1S/2CH3.Cd/h2*1H3;/q2*-1;+2
InChIKeyVQNPSCRXHSIJTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethylcadmium (CAS 506-82-1): Technical Baseline and Procurement-Relevant Physicochemical Profile for MOCVD and Organometallic Synthesis


Dimethylcadmium (DMCd, Cd(CH₃)₂) is a volatile organometallic precursor of the Group IIB alkyl family, specifically a dialkylcadmium compound. It is a colorless, highly toxic liquid with a density of 1.986 g/mL at 25°C, a melting point of -4.5°C, and a boiling point of 105.5°C at standard atmospheric pressure [1]. It is pyrophoric in air, reacts violently with water, and requires rigorous inert-atmosphere handling [2]. Its primary industrial and research application is as a cadmium source in Metalorganic Chemical Vapor Deposition (MOCVD) and related epitaxial techniques for the fabrication of II-VI compound semiconductor thin films, such as CdTe, HgCdTe, and CdZnTe, where its specific volatility and decomposition characteristics are critical for controlled film growth [2].

Why Direct Substitution with Alternative Cadmium Alkyls or Zinc Analogs Fails in Precision Thin-Film Processes


The performance of organometallic precursors in MOCVD processes is exquisitely sensitive to their physicochemical properties, particularly volatility and thermal decomposition behavior. The vapor pressure of a precursor directly dictates its mass transport rate into the deposition chamber, while its decomposition temperature and pathway determine the film's growth rate, composition, and crystalline quality. Consequently, simply substituting dimethylcadmium with a chemically similar analog, such as diethylcadmium or dimethylzinc, will not yield identical process outcomes. These alternative compounds possess different vapor pressures, thermal stabilities, and surface chemistries, which would necessitate a complete re-optimization of deposition parameters (temperature, pressure, flow rates) and may still fail to achieve the target film composition and structural fidelity [1].

Dimethylcadmium (CAS 506-82-1): Quantified Evidence of Differential Performance Against Key Comparators for Scientific Procurement


Comparative Volatility: Vapor Pressure of Dimethylcadmium vs. Dimethylzinc vs. Diethylzinc at Relevant MOCVD Temperatures

Dimethylcadmium (DMCd) exhibits a distinct vapor pressure profile compared to its zinc analog, dimethylzinc (DMZn), and its heavier homolog, diethylzinc (DEZn). A comparative study by Kuniya et al. (1991) determined the saturated vapor pressure-temperature dependence for these alkyl organometallics, providing essential data for MOCVD transport modeling. DMCd's vapor pressure is higher than that of DEZn across a broad temperature range, but lower than DMZn, establishing a specific volatility window [1].

MOCVD Precursor Volatility Vapor Pressure Organometallic Transport Cadmium vs. Zinc Deposition

Compositional Control in HgCdTe MOCVD: Wide Compositional Range Enabled by Dimethylcadmium Flow Rate

In the growth of HgCdTe (MCT) layers, a critical material for infrared detectors, the cadmium composition (x-value) directly determines the bandgap and thus the operational wavelength of the device. A study on low-temperature MOCVD of HgCdTe demonstrated that using dimethylcadmium (DMCd) as the cadmium source allows for precise control of the film's Cd composition over an exceptionally wide range, from 0 to 0.98, by simply varying the DMCd flow rate [1]. The growth rate remained constant at 5 μm h⁻¹ despite increased DMCd flow, indicating a robust and predictable process window [1].

HgCdTe MOCVD Compositional Control Infrared Detector Fabrication

Atomic Layer Epitaxy (ALE) of CdTe: Demonstrated Process Window with Dimethylcadmium at 250-290°C

Dimethylcadmium has been successfully employed as the cadmium source for the first demonstration of atomic layer epitaxy (ALE) of CdTe and HgCdTe using alkyl chemistry. The ALE process for CdTe using DMCd and methylallyltelluride was carried out over a wide temperature range of 250-290°C, demonstrating a robust self-limiting growth regime essential for achieving monolayer-level thickness control [1].

Atomic Layer Epitaxy CdTe MOCVD II-VI Semiconductors

Safety Hazard Profile: Quantified Exposure Limits for Dimethylcadmium Compared to Elemental Cadmium

Dimethylcadmium's extreme toxicity necessitates stringent exposure controls. Regulatory agencies have established exposure limits specifically for cadmium compounds, which apply to DMCd. The ACGIH Threshold Limit Value (TLV) is set at 0.01 mg/m³ (as Cd) for total dust and 0.002 mg/m³ for the respirable fraction [1]. The OSHA Permissible Exposure Limit (PEL) is 0.005 mg/m³ (as Cd) [1]. These limits are quantified and provide a baseline for the engineering controls required for safe handling.

Occupational Exposure Limits Toxicity Safety Risk Assessment

Thermal Decomposition Kinetics: Heterogeneous First-Order Decomposition of Dimethylcadmium in Vacuum

Understanding the thermal decomposition mechanism of a precursor is fundamental to predicting film growth behavior in MOCVD. A mass-spectrometric study of dimethylcadmium thermal decomposition in vacuum found that at pressures below 103 Pa, the reaction is purely heterogeneous, proceeds by first-order kinetics, and is catalyzed by its own solid decomposition products [1]. The study also determined the activation energy of thermal decomposition and the heat of adsorption of DMCd on its solid decomposition products [1].

Thermal Decomposition Kinetics MOCVD Surface Chemistry

Dimethylcadmium (CAS 506-82-1): High-Value Application Scenarios Aligned with Quantified Performance Evidence


High-Performance Infrared Detector Fabrication via MOCVD of HgCdTe Layers

The unique capability of dimethylcadmium to enable precise control over the Cd composition (x-value) in HgCdTe layers from 0 to 0.98 via MOCVD makes it the preferred cadmium source for manufacturing advanced infrared focal plane arrays. This level of control is essential for tailoring the detector's spectral response for applications in missile guidance, thermal imaging, and remote sensing, where bandgap engineering is non-negotiable [1].

Precision Growth of CdTe Thin Films by Atomic Layer Epitaxy (ALE)

The validated ALE process window for CdTe growth using dimethylcadmium at 250-290°C is directly applicable to the fabrication of CdTe-based solar cells, X-ray and gamma-ray detectors, and as buffer layers in HgCdTe heterostructures. The ALE process leverages DMCd's surface chemistry to achieve layer-by-layer control, minimizing defects and improving device performance [2].

Controlled Doping of II-VI Compound Semiconductors in MOCVD

Dimethylcadmium's distinct vapor pressure profile, intermediate between dimethylzinc and diethylzinc, is leveraged in MOCVD processes for growing ternary and quaternary alloys like CdZnTe. The vapor pressure difference between DMCd and DMZn allows for the independent control of cadmium and zinc incorporation into the growing film, which is essential for achieving the precise alloy composition required for substrates and detector layers [3].

Specialized Organometallic Synthesis Requiring a Volatile, Reactive Cadmium Alkyl

In niche synthetic applications requiring a volatile cadmium source that can transfer methyl groups, dimethylcadmium serves a unique role. For instance, it has been used in the synthesis of high-quality CdSe quantum dots, though this application has largely been supplanted by safer cadmium salts due to toxicity concerns. However, for research where the original synthetic protocol is required for comparison or specific ligand-exchange studies, DMCd remains a necessary reagent [4].

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